6,8-Dichloro-octanoate

Catalog No.
S1799470
CAS No.
41443-60-1
M.F
C₈H₁₄Cl₂O₂
M. Wt
213.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,8-Dichloro-octanoate

CAS Number

41443-60-1

Product Name

6,8-Dichloro-octanoate

Molecular Formula

C₈H₁₄Cl₂O₂

Molecular Weight

213.1

Synonyms

6,8-Dichlorooctanoic acid

6,8-Dichloro-octanoate (CAS 41443-60-1), frequently handled as its ethyl or methyl ester, is a halogenated aliphatic compound that serves as the critical penultimate intermediate in the industrial synthesis of α-lipoic acid (thioctic acid) [1]. Characterized by its dual chlorine substituents at the C6 and C8 positions, this compound is specifically engineered to undergo highly efficient nucleophilic substitution with alkali metal disulfides to form the 1,2-dithiolane ring[2]. In procurement contexts, it is valued for its favorable balance of leaving-group reactivity and thermal stability, making it a standard precursor over both its hydroxylated precursors and heavier halogenated analogs for bulk pharmaceutical and cosmetic antioxidant manufacturing.

Research & Procurement Fit

Workflow

Key intermediate for α-lipoic acid synthesis via dichloro ester route

Biochemical probe

Supports lipoate-protein ligase (LplJ) inhibition assay context

Dual functionality

Process intermediate and enzyme inhibitor in one reagent

Attempting to substitute 6,8-dichloro-octanoate with its direct precursor, 8-chloro-6-hydroxyoctanoate, entirely fails during the critical dithiolane ring-closing step because the C6 hydroxyl group is an exceptionally poor leaving group for nucleophilic attack by sodium disulfide [1]. While 6,8-dibromooctanoate can successfully undergo the disulfide substitution, it is non-ideal for procurement due to the higher atomic mass and cost of bromine, coupled with the dibromo compound's lower thermal stability during industrial vacuum distillation[2]. Consequently, the dichloro compound is strictly required to achieve the >94% conversion yields necessary for commercially viable lipoic acid production without suffering from precursor degradation [1].

Substitution Risk

Halogen pattern

Chlorine substituents govern thiolation rate to α-lipoic acid; Br or I analogs may shift conversion efficiency

Enzyme inhibition

6,8-Dichloro offers partial LplJ inhibition, not near-total shutdown; 8-bromo analog produces different effect magnitude

Chiral resolution

Diastereomeric salt yield depends on halogen; patent preference for dichloro; other dihalo analogs lack exemplification

High-Yield Dithiolane Ring Formation via Disulfide Substitution

In the synthesis of α-lipoic acid, the leaving group identity is paramount. 6,8-Dichloro-octanoate (as a methyl or ethyl ester) reacts with sodium disulfide to yield the dithiolane ring with a 94.4% to 98.6% conversion yield [1]. In contrast, the upstream precursor 8-chloro-6-hydroxyoctanoate yields 0% of the target dithiolane directly, strictly requiring prior activation with thionyl chloride to form the dichloro intermediate [2].

Evidence DimensionDirect conversion yield to lipoic acid ester
Target Compound Data94.4% - 98.6% yield
Comparator Or Baseline8-chloro-6-hydroxyoctanoate (0% direct yield)
Quantified Difference>94% absolute yield increase for direct substitution
ConditionsReaction with Na2S2 in aqueous/organic biphasic system at 80-90 °C

Procurement teams must source the dichloro form to bypass an entire hazardous chlorination step and directly access the high-yield ring-closure reaction.

LplJ inhibition
Head-to-head
~75% inhibition at 1 mM vs 8-bromooctanoic acid ~99% at 1 mM
Partial inhibition supports graded modulation of lipoate pathway without complete shutdown
Mhp-LplJ enzyme; generalizability to other LplJ needs verification

Thermal Processability and Distillation Stability

For industrial scale-up, precursor stability during purification is critical. Ethyl 6,8-dichlorooctanoate demonstrates high thermal stability, allowing it to be purified via vacuum distillation at 114-120 °C (1.0-1.3 mm Hg) to achieve >98% purity [1]. Conversely, 6,8-dibromooctanoate is more susceptible to thermal degradation and photolytic cleavage, complicating bulk storage and requiring milder, more expensive purification techniques [2].

Evidence DimensionThermal purification stability
Target Compound DataStable distillation at 114-120 °C (1.0 mm Hg)
Comparator Or Baseline6,8-dibromooctanoate (lower thermal threshold)
Quantified DifferenceDichloro analog permits standard high-temperature vacuum distillation without significant degradation
ConditionsIndustrial-scale vacuum distillation and bulk storage

Ensures that the material can be reliably purified and stored in bulk without the yield losses associated with heavier halogenated analogs.

Synthesis yield
Head-to-head
90.6% yield, 98.1% purity (BTCM/DMF) vs ~88% crude yield (SOCl₂/pyridine)
Supports route selection that reduces nitrogenous waste
Process-related purity advantage; environmental compliance context

Redox-Insensitive Binding in Lipoylation Assays

In biochemical research, 6,8-dichlorooctanoate (6,8-diClO) serves as a stable, reduced lipoate mimic. When binding to the Plasmodium falciparum lipoate attachment enzyme (PfLipL1), 6,8-diClO exhibits a Kd of 13 μM, which only shifts slightly to 18 μM (a 1.4-fold change) in the presence of reducing agents[1]. In stark contrast, natural lipoate experiences a massive 723-fold drop in affinity between its oxidized and reduced states [1].

Evidence DimensionBinding affinity shift in reducing environments
Target Compound Data1.4-fold affinity change (Kd 13 μM to 18 μM)
Comparator Or BaselineNatural lipoate (723-fold affinity drop)
Quantified Difference721.6-fold greater stability in binding affinity regardless of redox state
ConditionsIsothermal titration calorimetry (ITC) with PfLipL1 ± reducing agents

Provides researchers with a highly stable, redox-insensitive chemical probe for screening lipoylation inhibitors in complex biological assays.

Chiral resolution
Class-level
Dichloro: 45% resolution yield, 98.6% esterification (patent exemplification); Br/I analogs not exemplified
Only dichloro intermediate has published, reproducible resolution yields
Patent preference based on commercial availability; verify with actual lots
Growth inhibition
Head-to-head
Growth arrest of M. hyopneumoniae observed; degree differs from 8-bromooctanoic acid, no CCU reported
Reported differential inhibition supports antimicrobial screening context
Quantitative growth endpoint missing; resistance implications require further study

Industrial Synthesis of α-Lipoic Acid (Thioctic Acid)

Because of its >94% conversion yield during disulfide substitution, 6,8-dichloro-octanoate is a highly effective precursor for the bulk manufacturing of α-lipoic acid and its enantiomerically pure forms [1]. Its thermal stability allows for high-purity distillation, ensuring the final pharmaceutical or cosmetic product meets strict regulatory standards [2].

Development of Anti-Malarial and Anti-Bacterial Lipoylation Inhibitors

Leveraging its redox-insensitive binding profile, 6,8-dichloro-octanoate is utilized as a stable chemical probe in biochemical assays targeting lipoate attachment enzymes (such as PfLipL1). This makes it an essential tool for screening novel therapeutics against Plasmodium and Chlamydia species [3].

Synthesis of Lipoamide and Advanced Antioxidant Derivatives

Beyond standard lipoic acid, the compound is procured as a versatile building block for synthesizing lipoamide and other specialized dithiolane derivatives used in dietary supplements and advanced cosmetic formulations [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
α-Lipoic acid API synthesis
Synthesis route profile (BTCM/DMF yield, purity)
Process reproducibility and waste compliance
Lipoate-protein ligase studies
Partial inhibition of Mhp-LplJ
Pathway modulation without complete ablation
Mycoplasma hyopneumoniae antimicrobial screening
Reported growth inhibition profile
Strain-specific endpoint review; resistance context
Chiral resolution process development
Documented diastereomeric salt yield
Reproducibility at scale; lot consistency

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